molecular formula C35H60N2O4 B12384290 P-gp inhibitor 15

P-gp inhibitor 15

Cat. No.: B12384290
M. Wt: 572.9 g/mol
InChI Key: FRLGWRYFNSFURN-TUISIVQZSA-N
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Description

P-glycoprotein inhibitor 15 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various xenobiotics and drugs from cells. This inhibition can enhance the bioavailability and efficacy of therapeutic agents, particularly in the treatment of multidrug-resistant cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-glycoprotein inhibitor 15 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .

Industrial Production Methods

Industrial production of P-glycoprotein inhibitor 15 often employs large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions

P-glycoprotein inhibitor 15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

P-glycoprotein inhibitor 15 has a wide range of scientific research applications, including:

Mechanism of Action

P-glycoprotein inhibitor 15 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of drugs from cells, leading to increased intracellular concentrations and enhanced therapeutic efficacy. The molecular targets and pathways involved include the ATP-binding cassette transporter family and the associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to P-glycoprotein inhibitor 15 include:

Uniqueness

P-glycoprotein inhibitor 15 is unique in its high specificity and potency as a P-glycoprotein inhibitor. Unlike some other inhibitors, it has minimal off-target effects and a favorable safety profile, making it a promising candidate for overcoming multidrug resistance in cancer therapy .

Properties

Molecular Formula

C35H60N2O4

Molecular Weight

572.9 g/mol

IUPAC Name

N-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H60N2O4/c1-30(2)24-12-17-33(6)25(32(24,5)15-13-26(30)37-29(39)22-10-9-19-36-22)20-23(38)28-21(11-16-34(28,33)7)35(8)18-14-27(41-35)31(3,4)40/h21-28,36,38,40H,9-20H2,1-8H3,(H,37,39)/t21-,22?,23+,24-,25+,26-,27+,28-,32-,33+,34+,35-/m0/s1

InChI Key

FRLGWRYFNSFURN-TUISIVQZSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)NC(=O)C6CCCN6)C)C)O)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1NC(=O)C4CCCN4)C)CC(C5C3(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C)C

Origin of Product

United States

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